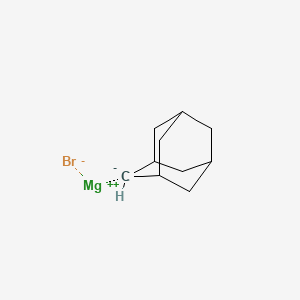
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate (EC-2-3-C2-4-5-TBAE) is a monomeric compound used as a building block in the synthesis of polymers materials. It is a colorless liquid with a low volatility and low water solubility. EC-2-3-C2-4-5-TBAE has been used in a variety of applications, including electronics, coatings, and adhesives. It is also used as a reagent in organic synthesis and as a cross-linking agent in polymers.
Wirkmechanismus
The mechanism of action of EC-2-3-C2-4-5-TBAE is not well understood. It is believed to act as a cross-linking agent in polymers, enabling the formation of strong covalent bonds between polymer chains. Additionally, it is believed to act as a catalyst in the synthesis of polymeric materials, allowing for the formation of polymers with desired properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of EC-2-3-C2-4-5-TBAE are not well understood. It is believed to have low toxicity, however it should be handled with caution as it may cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EC-2-3-C2-4-5-TBAE in laboratory experiments include its low volatility and low water solubility. Additionally, it is relatively easy to synthesize and can be used as a building block for the synthesis of polymers materials. The main limitation of using EC-2-3-C2-4-5-TBAE in laboratory experiments is its low toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
For the use of EC-2-3-C2-4-5-TBAE include its use in the synthesis of novel polymeric materials, as well as its use as a catalyst in the synthesis of polymeric materials. Additionally, it could be used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of polymeric materials for use in medical applications. Furthermore, it could be used in the synthesis of materials for use in electronics, coatings, and adhesives. Finally, it could be used in the synthesis of materials for use in environmental protection and energy storage applications.
Synthesemethoden
EC-2-3-C2-4-5-TBAE is synthesized by a reaction between ethyl acrylate and 3-chloro-2,4,5-trifluorobenzoyl chloride. The reaction is conducted in a solvent such as toluene, and the reaction mixture is heated to a temperature of 80-90°C. The product is then isolated by distillation and purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
EC-2-3-C2-4-5-TBAE has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of polymers materials, as well as for the synthesis of novel polymers materials. It has also been used as a reagent in organic synthesis, as a cross-linking agent in polymers, and as a catalyst in the synthesis of polymers materials. Additionally, it has been used in the synthesis of organic compounds, such as pharmaceuticals, and in the synthesis of polymeric materials for use in medical applications.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLUOOYGRKDBSQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Cl)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Cl)F)F)\C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)








![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)


